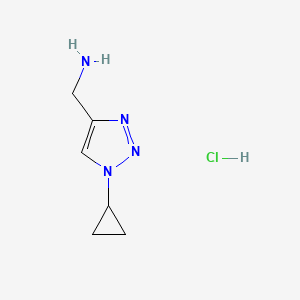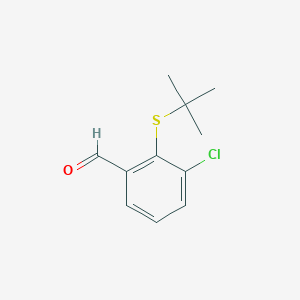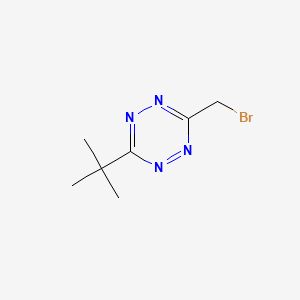
3-(Bromomethyl)-6-tert-butyl-1,2,4,5-tetrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-6-tert-butyl-1,2,4,5-tetrazine is a chemical compound belonging to the tetrazine family Tetrazines are known for their unique nitrogen-rich structure, which makes them valuable in various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-6-tert-butyl-1,2,4,5-tetrazine typically involves multiple stepsThe reaction conditions often require the use of bromine or brominating agents in the presence of a catalyst or under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-6-tert-butyl-1,2,4,5-tetrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The tetrazine ring can participate in redox reactions, altering its oxidation state and potentially forming new compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions often occur under mild conditions with the use of a base or catalyst.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or other oxidizing and reducing agents can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized tetrazines, while oxidation and reduction can lead to different oxidation states of the tetrazine ring .
Scientific Research Applications
3-(Bromomethyl)-6-tert-butyl-1,2,4,5-tetrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives can be used in biochemical assays and as probes for studying biological processes.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-6-tert-butyl-1,2,4,5-tetrazine involves its ability to participate in various chemical reactions due to the presence of the bromomethyl and tert-butyl groups. These groups can influence the reactivity of the tetrazine ring, allowing it to interact with different molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved .
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)-5-methylpyridine: Another bromomethyl compound with a different ring structure.
3-(Bromoacetyl)coumarins: Compounds with a bromomethyl group attached to a coumarin ring.
Uniqueness
3-(Bromomethyl)-6-tert-butyl-1,2,4,5-tetrazine is unique due to its tetrazine ring structure, which imparts distinct chemical properties and reactivity. The presence of both bromomethyl and tert-butyl groups further enhances its versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C7H11BrN4 |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
3-(bromomethyl)-6-tert-butyl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C7H11BrN4/c1-7(2,3)6-11-9-5(4-8)10-12-6/h4H2,1-3H3 |
InChI Key |
KGBISDLILOOOLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(N=N1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2-[3-[(1-methylethyl)nitrosoamino]-1-phenylpropyl]phenol](/img/structure/B13498835.png)


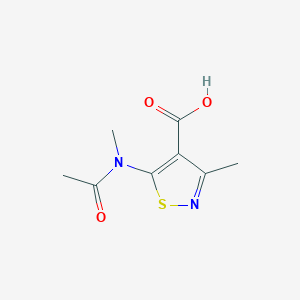
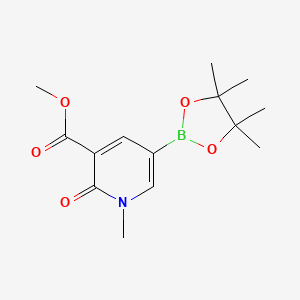




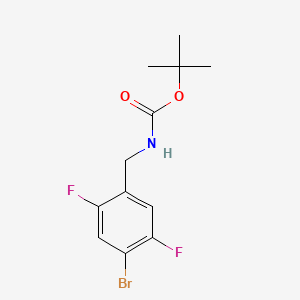
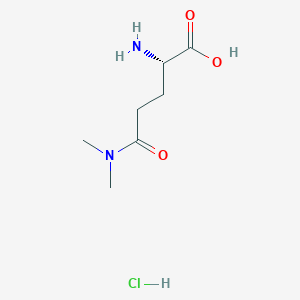
![2,2-dimethyl-2H,3H,4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B13498879.png)
